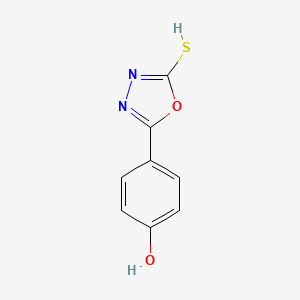
3'-Methyl-biphenyl-4-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methyl-biphenyl-4-propanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of biphenyl, where a methyl group is attached to the third carbon of one phenyl ring, and a propanoic acid group is attached to the fourth carbon of the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-biphenyl-4-propanoic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where toluene is used as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Propanoic Acid Group: The propanoic acid group can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with a carbonyl compound to form the desired product.
Industrial Production Methods: Industrial production of 3’-Methyl-biphenyl-4-propanoic acid may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 3’-Methyl-biphenyl-4-propanoic acid can undergo oxidation reactions, where the methyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3’-Methyl-biphenyl-4-carboxylic acid.
Reduction: Formation of 3’-Methyl-biphenyl-4-propanol or 3’-Methyl-biphenyl.
Substitution: Formation of halogenated derivatives of 3’-Methyl-biphenyl-4-propanoic acid.
Applications De Recherche Scientifique
3’-Methyl-biphenyl-4-propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3’-Methyl-biphenyl-4-propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Biphenyl-4-propanoic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
3’-Methyl-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
4-Methyl-biphenyl-4-propanoic acid: Methyl group is attached to a different position on the biphenyl ring.
Uniqueness: 3’-Methyl-biphenyl-4-propanoic acid is unique due to the specific positioning of the methyl and propanoic acid groups, which can influence its chemical properties and potential applications. This structural uniqueness can lead to distinct reactivity patterns and biological activities compared to similar compounds.
Propriétés
IUPAC Name |
3-[4-(3-methylphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-2-4-15(11-12)14-8-5-13(6-9-14)7-10-16(17)18/h2-6,8-9,11H,7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMNPDIGQPPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B7763425.png)
![(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7763433.png)
![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)


![Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763470.png)



